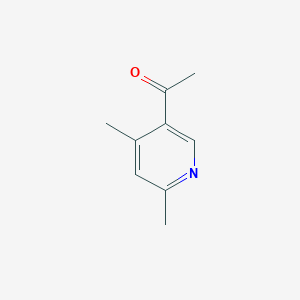

1-(4,6-Dimethylpyridin-3-YL)ethanone

説明

Synthesis Analysis

The synthesis of compounds related to 1-(4,6-Dimethylpyridin-3-yl)ethanone often involves multifaceted chemical reactions. For instance, a study described the synthesis of a similar compound through a reaction involving 2-pyridinecarboxaldehyde and 2-pyridinemethanol at high temperatures without catalysts, illustrating a method that could potentially be adapted for synthesizing 1-(4,6-Dimethylpyridin-3-yl)ethanone (Percino et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4,6-Dimethylpyridin-3-yl)ethanone has been extensively studied. For example, hydrogen-bonding patterns in enaminones were analyzed, showing bifurcated intra- and intermolecular hydrogen bonding, which could suggest structural stability factors for 1-(4,6-Dimethylpyridin-3-yl)ethanone as well (Balderson et al., 2007).

Chemical Reactions and Properties

Research on similar chemical structures has focused on their reactivity and potential for forming novel compounds. For instance, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols were explored, revealing antioxidant properties which might be an area of interest for further investigation of 1-(4,6-Dimethylpyridin-3-yl)ethanone (Wijtmans et al., 2004).

Physical Properties Analysis

Studies on similar compounds have analyzed their physical properties, including thermal stability and crystallization behavior, which are critical for understanding the storage and handling requirements of 1-(4,6-Dimethylpyridin-3-yl)ethanone (Govindhan et al., 2017).

科学的研究の応用

Fluorescent Chemosensor for Iron and Picric Acid Detection :A derivative of 1-(4,6-Dimethylpyridin-3-YL)ethanone, specifically a dimethylfuran tethered 2-aminopyridine-3-carbonitrile, was identified as an effective fluorescent chemosensor for detecting Fe³⁺ ions and picric acid in nanomolar quantities. This chemosensor operates on a 'turn off' mechanism, highlighting its potential in sensitive environmental and biological monitoring applications (Shylaja et al., 2020).

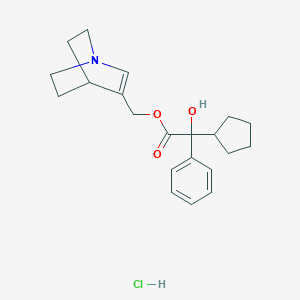

Cytotoxic and Docking Studies :The compound 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, synthesized using a related chemical structure, underwent extensive spectroscopic characterization. It displayed notable cytotoxic properties and was used for docking studies to understand its potential in pharmacokinetics and biological applications (Govindhan et al., 2017).

Antimicrobial Activity :A study demonstrated that cyclizing the hydrazide acid group of 2-(pyridine-2-ylamino)acetohydrazide into a 1,3,4-oxadiazole nucleus, a process involving 1-(4,6-Dimethylpyridin-3-YL)ethanone, significantly increased antimicrobial activity. This finding is crucial for developing new antimicrobial agents (Salimon et al., 2011).

Corrosion Inhibition on Mild Steel :Research involving cadmium(II) Schiff base complexes, using ligands derived from compounds including 1-(4,6-Dimethylpyridin-3-YL)ethanone, demonstrated significant corrosion inhibition properties on mild steel. This opens up applications in corrosion engineering and materials science (Das et al., 2017).

Synthesis of Iron and Cobalt Dichloride Complexes :The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was synthesized for preparing a series of complexes with iron(II) and cobalt(II) dichloride. These complexes showed good catalytic activities for ethylene reactivity, indicating potential applications in catalysis and material synthesis (Sun et al., 2007).

Catalytic, DNA Binding, and Antibacterial Activities :A study synthesized new Schiff base ligands using 1-(4,6-Dimethylpyridin-3-YL)ethanone derivatives. These ligands and their metal complexes displayed catalytic, DNA binding, and significant antibacterial activities against various pathogens, suggesting their potential in biochemical applications (El‐Gammal et al., 2021).

Synthesis of HIV-1 Integrase Inhibitors :The Claisen–Schmidt condensation reaction of a related compound yielded a product that is a close nitrogen-containing structural analogue of natural inhibitors of HIV-1 integrase. This demonstrates the compound's potential in antiviral drug development (Kulakov et al., 2021).

Safety And Hazards

特性

IUPAC Name |

1-(4,6-dimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVYKRABSVRQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethylpyridin-3-YL)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)